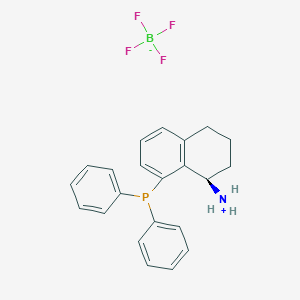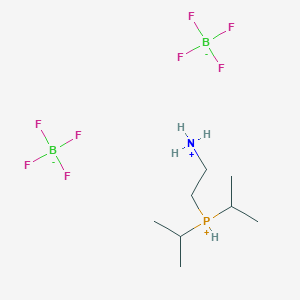amine CAS No. 893586-86-2](/img/structure/B6338478.png)
[(2,3-Dichlorophenyl)methyl](propyl)amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2,3-Dichlorophenyl)methylamine, also known as dichloropane, is a synthetic cocaine analogue. It has a molecular formula of C10H13Cl2N and a molecular weight of 218.12 g/mol .
Molecular Structure Analysis
The molecular structure of(2,3-Dichlorophenyl)methylamine consists of a propylamine group attached to a dichlorophenyl group . The molecule has a molecular weight of 218.12 g/mol .
科学研究应用
[(2,3-Dichlorophenyl)methyl](propyl)amine has been studied for its potential applications in scientific research, including as a reagent for the synthesis of other compounds, as a catalyst for the synthesis of polymers, and as an inhibitor of enzymes. It has also been studied for its ability to interact with proteins, and for its potential as an imaging agent for Magnetic Resonance Imaging (MRI) and for other imaging techniques.
作用机制
The mechanism of action of [(2,3-Dichlorophenyl)methyl](propyl)amine is not fully understood. However, it is known to interact with proteins, and it has been suggested that it may act as an inhibitor of enzymes. It has also been suggested that it may act as a catalyst in the synthesis of polymers, and as an imaging agent for MRI and other imaging techniques.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have not been fully studied. However, it has been shown to interact with proteins, and it has been suggested that it may act as an inhibitor of enzymes. It has also been suggested that it may act as a catalyst in the synthesis of polymers, and as an imaging agent for MRI and other imaging techniques.
实验室实验的优点和局限性
The advantages of using [(2,3-Dichlorophenyl)methyl](propyl)amine in laboratory experiments include its low cost, its stability, and its solubility in organic solvents. It is also relatively easy to synthesize, and it can be used as a reagent for the synthesis of other compounds. The main limitation of using this compound in laboratory experiments is that its mechanism of action is not fully understood.
未来方向
The potential future directions for research on [(2,3-Dichlorophenyl)methyl](propyl)amine include further studies on its mechanism of action, its biochemical and physiological effects, and its potential applications in scientific research. In addition, further studies could be conducted on its synthesis, the optimization of its synthesis, and its potential as an imaging agent for MRI and other imaging techniques. Finally, further studies could be conducted on its potential as a catalyst for the synthesis of polymers and its ability to interact with proteins.
合成方法
The synthesis of [(2,3-Dichlorophenyl)methyl](propyl)amine is a multi-step process that begins with the reaction of 2,3-dichlorobenzaldehyde with ethylmagnesium bromide to form 2,3-dichloro-N-ethylbenzylamine. This intermediate is then reacted with propyl iodide to form 2,3-dichlorophenylmethylpropyl amine. The overall reaction is shown below:
2,3-dichlorobenzaldehyde + ethylmagnesium bromide → 2,3-dichloro-N-ethylbenzylamine
2,3-dichloro-N-ethylbenzylamine + propyl iodide → 2,3-dichlorophenylmethylpropyl amine
属性
IUPAC Name |
N-[(2,3-dichlorophenyl)methyl]propan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13Cl2N/c1-2-6-13-7-8-4-3-5-9(11)10(8)12/h3-5,13H,2,6-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWBDGXFLNNEVBF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNCC1=C(C(=CC=C1)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13Cl2N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

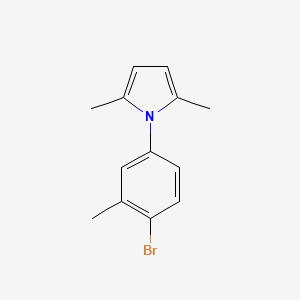
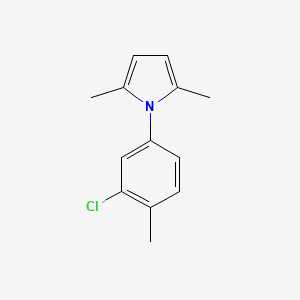
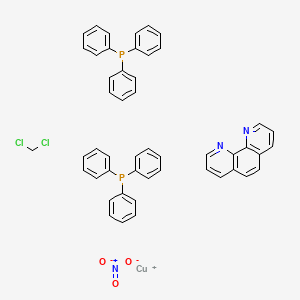
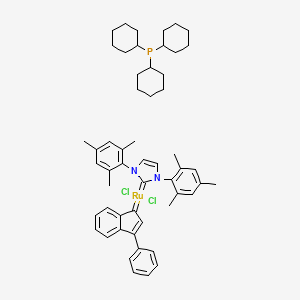
![Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)gallium(III), 99% (99.999%-Ga) [Ga(TMHD)3]](/img/structure/B6338429.png)
(2-dicyclohexylphosphinophenyl)methane, 97%](/img/structure/B6338438.png)
![(R)-(-)-1-[(R)-2-(2'-Di-Ph-phosphino-Ph)ferrocenyl]ethyldi(bis-3,5-trifluoromethyl-Ph)phosphine; 97%](/img/structure/B6338440.png)
![(S)-(+)-1-[(R)-2-(Diphenylphosphino)ferrocenyl]benzylamine; 98%](/img/structure/B6338442.png)
![(1S,2S)-N,N-Bis{2-[bis(3,5-dimethylphenyl)phosphino]benzyl}cyclohexane-1,2-diamine, 97%](/img/structure/B6338443.png)
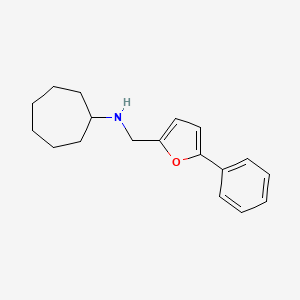
![(1R,2R)-2-[(4S,11bR)-3,5-Dihydro-4H-dinaphtho[2,1-c:1',2'-e]phosphepin-4-yl]-1,2-diphenylethanamine, 97%](/img/structure/B6338450.png)

